(2-(2-Bromophenyl)oxazol-4-yl)methanol
Description
(2-(2-Bromophenyl)oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a 2-bromophenyl group at position 2 and a hydroxymethyl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its versatile reactivity. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the hydroxymethyl group enhances solubility and provides a site for further functionalization .
Properties
IUPAC Name |
[2-(2-bromophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGJMOUAJGHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292154 | |
| Record name | 2-(2-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-02-2 | |
| Record name | 2-(2-Bromophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-phenyl-oxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Hydroxymethylation: The brominated product is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of (2-(2-Bromophenyl)oxazol-4-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-(2-Bromophenyl)oxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of [2-phenyl-oxazol-4-YL]-methanol.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of [2-(2-Bromo-phenyl)-oxazol-4-YL]-aldehyde or [2-(2-Bromo-phenyl)-oxazol-4-YL]-carboxylic acid.
Reduction: Formation of [2-phenyl-oxazol-4-YL]-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (2-(2-Bromophenyl)oxazol-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(2-Bromophenyl)oxazol-4-yl)methanol depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2022338-91-4): This analog differs in the bromine position (para instead of ortho) and the oxazole substitution pattern (methyl at position 4 and hydroxymethyl at position 5). The methyl group may enhance lipophilicity, affecting bioavailability .
Halogen-Substituted Analogs
- (2-(2-Chlorophenyl)oxazol-4-yl)methanol: Replacing bromine with chlorine reduces molecular weight and polarizability. Chlorine’s smaller atomic radius decreases steric effects, while its weaker electron-withdrawing nature (compared to bromine) may influence electronic properties and reaction kinetics in cross-coupling reactions .
Heterocycle-Modified Analogs
- [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol (CAS: 885280-50-2): Substituting oxazole’s oxygen with sulfur (thiazole) increases electron density due to sulfur’s lower electronegativity. Thiazole derivatives are often more resistant to oxidative degradation compared to oxazoles .
Functional Group Variations
- (2-(4-Nitrophenyl)oxazol-4-yl)methanol (CAS: 36841-50-6): The nitro group is a strong electron-withdrawing substituent, significantly reducing the electron density of the oxazole ring. This increases reactivity in nucleophilic substitution reactions but may reduce stability under reducing conditions. Nitro-substituted analogs are often intermediates in the synthesis of amines via reduction .
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